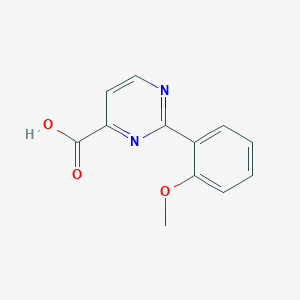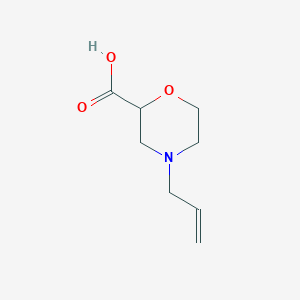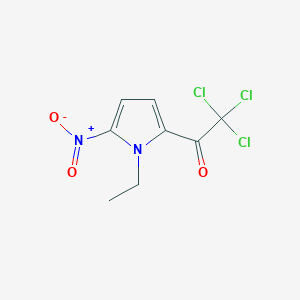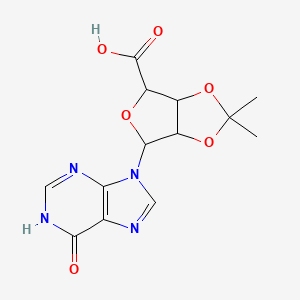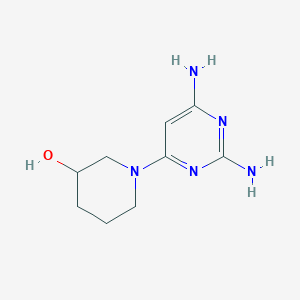
1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol is a chemical compound that features a piperidine ring attached to a pyrimidine ring with two amino groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as iodosylbenzene.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Iodosylbenzene for oxidation reactions.
Hydrogenation Catalysts: For reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can produce various substituted piperidine compounds.
Scientific Research Applications
1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential HIV treatments.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is utilized in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. For example, piperidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The compound may act by forming strong interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidin-4-ol: A similar compound with a hydroxyl group instead of a piperidine ring.
Piperidine Derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol is unique due to its specific combination of a piperidine ring and a diaminopyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
111152-92-2 |
|---|---|
Molecular Formula |
C9H15N5O |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-(2,6-diaminopyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H15N5O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H4,10,11,12,13) |
InChI Key |
FKWVUTXHCHWNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)



![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)


